Isoperezone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

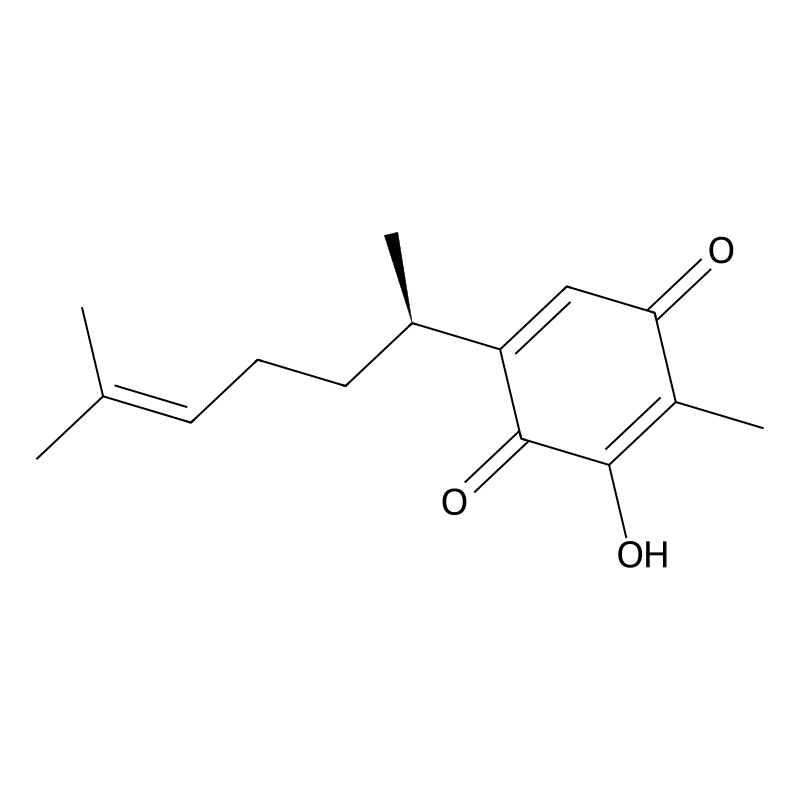

Isoperezone is a naturally occurring sesquiterpene compound, which is a stereoisomer of perezone. It has garnered attention in both chemical and biological research due to its unique structural properties and potential applications. The molecular formula for isoperezone is C15H22O, and its structure features a bicyclic framework characteristic of many sesquiterpenes. Isoperezone exhibits distinct functional groups that contribute to its reactivity and biological activity.

Additionally, isoperezone has been shown to undergo oxidation and reduction reactions, which can modify its biological activity and reactivity profile. The reactivity of isoperezone is comparable to that of its isomer, perezone, although differences in their reactivity patterns have been noted in various studies .

Isoperezone exhibits significant biological activity, particularly in inducing cytotoxic effects in cancer cells. Studies have demonstrated that both isoperezone and perezone induce apoptosis through a caspase-dependent pathway. While perezone shows a stronger cytotoxic effect, isoperezone also activates caspases 3, 8, and 9, leading to morphological changes in cells such as pyknosis and cytoplasmic vacuolization . This suggests potential therapeutic implications for isoperezone in cancer treatment.

Moreover, the biological activities of isoperezone extend beyond cytotoxicity; it has been investigated for its anti-inflammatory properties and potential use in treating other diseases.

The applications of isoperezone are diverse, spanning fields such as pharmaceuticals and agriculture. Its cytotoxic properties make it a candidate for developing anticancer agents. Furthermore, due to its unique scent profile, isoperezone may find use in perfumery and flavoring industries.

In agriculture, compounds like isoperezone are being explored for their potential as natural pesticides or herbicides due to their ability to affect plant growth or insect behavior .

Interaction studies involving isoperezone focus on its biochemical pathways and mechanisms of action within biological systems. Research indicates that isoperezone interacts with cellular targets that regulate apoptosis and inflammation. The compound's ability to induce caspase activation suggests it may influence signaling pathways associated with cell survival and death .

Furthermore, studies exploring the interaction of isoperezone with other biomolecules (such as proteins and nucleic acids) are ongoing to elucidate its full therapeutic potential.

Isoperezone shares structural similarities with several other sesquiterpenes and related compounds. Below are some notable compounds for comparison:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Perezone | C15H22O | Isomer of isoperezone; stronger cytotoxic effects |

| Germacrene D | C15H24 | Exhibits antimicrobial properties; different structure |

| Curcumin | C21H20O6 | Known for anti-inflammatory effects; distinct structure |

| Beta-caryophyllene | C15H24 | Cannabinoid-like effects; interacts with endocannabinoid system |

Uniqueness of Isoperezone:

Isoperezone's uniqueness lies in its specific stereochemistry and biological activity profile compared to these compounds. While it shares structural features with others like perezone, its distinct reactivity patterns and effects on cellular processes set it apart as a compound of interest in both pharmacological research and industrial applications.

The genus Perezia, belonging to the family Asteraceae, encompasses approximately 30 to 35 species distributed predominantly across South America, with particular concentration in the central and southern Andes [1] [2]. These plants exhibit remarkable adaptability to high-elevation environments, occurring from sea level in Chile and eastern Argentina to elevations exceeding 4000 meters above sea level in Bolivia and Peru [3] [4]. The biogeographical analysis indicates that the southern Andes represents the probable ancestral area for the genus, with multiple dispersal events contributing to their current distribution pattern [5] [4].

Isoperezone has been identified and isolated from several species within the Perezia genus, with varying concentrations and co-occurring metabolites depending on the specific species and environmental conditions [6] [7]. Perezia cuernavacana represents one of the primary sources of isoperezone, where it occurs as a synthetic isomer alongside the naturally abundant perezone [8] [9]. The compound has also been documented in Perezia adnata var. alamani, where both perezone and isoperezone demonstrate significant antifeedant activity against herbivorous insects [7].

The distribution of Perezia species shows distinct ecological preferences, with most species thriving in high-elevation mountain habitats across various Andean ecosystems, excluding only the páramo vegetation type [1] [3]. Perezia multiflora has been extensively studied for its isocedrene content and demonstrates bioactive properties against parasitic organisms [10]. The species Perezia recurvata produces guaiane sesquiterpenes, including recurvatiane compounds that have been isolated and characterized [11].

Environmental factors significantly influence the production and accumulation of isoperezone and related sesquiterpenes in Perezia species. Research on Acourtia cordata (formerly classified within Perezia) reveals that soil parameters, including total phosphorus, total nitrogen, ammonium content, and organic matter concentration, positively correlate with perezone content, while soil pH demonstrates a negative correlation [12]. These findings suggest that edaphic factors play crucial roles in determining the biosynthetic capacity of these plants for producing sesquiterpene quinones.

The phylogenetic analysis of Perezia species indicates monophyletic grouping with early divergence between western temperate and eastern subtropical clades [3] [4]. This evolutionary pattern has contributed to the diversification of secondary metabolite profiles across different species, with sesquiterpene production representing a key adaptive characteristic for survival in challenging high-altitude environments.

Biosynthetic Pathway Analysis

The biosynthesis of isoperezone follows the classical sesquiterpene biosynthetic pathway, initiating with the mevalonate pathway in the cytosol of plant cells [12] [13]. This pathway represents one of the two fundamental routes for isoprenoid biosynthesis, with the mevalonate pathway being predominantly utilized by eukaryotic organisms for the production of sesquiterpenes [14] [15].

The initial steps of isoperezone biosynthesis commence with the condensation of two acetyl-CoA molecules by acetyl-CoA C-acetyltransferase to form acetoacetyl-CoA [12]. Subsequently, HMG-CoA synthase catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The rate-limiting enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonate using NADPH as a cofactor [16].

The mevalonate undergoes successive phosphorylation reactions through the action of mevalonate kinase and phosphomevalonate kinase, followed by decarboxylation by diphosphomevalonate decarboxylase to yield isopentenyl diphosphate (IPP) [16]. Isopentenyl diphosphate isomerase converts IPP to dimethylallyl diphosphate (DMAPP), which serves as the starter unit for prenyl chain elongation.

Farnesyl diphosphate synthase catalyzes the consecutive condensation of DMAPP with two molecules of IPP to produce farnesyl diphosphate (FPP), the universal precursor for all sesquiterpenes [12] [17]. This C15 compound undergoes cyclization through metal-mediated removal of the diphosphate moiety, leading to the formation of reactive carbocation intermediates [13] [18].

The specific cyclization pathway leading to isoperezone involves the formation of farnesyl cation, which can undergo various rearrangements and cyclizations depending on the specific terpene synthase involved [17] [13]. The conversion of the initial sesquiterpene skeleton to the quinone structure of isoperezone requires additional oxidative modifications, likely involving cytochrome P450 enzymes that introduce hydroxyl groups and facilitate quinone formation [19].

Research on high perezone-producing plants reveals upregulation of key enzymes in the mevalonate pathway, including acetyl-CoA C-acetyltransferase, geranyl-diphosphate synthase, and farnesyl diphosphate synthase [12]. These findings suggest that enhanced flux through the mevalonate pathway contributes to increased sesquiterpene quinone production in Perezia species.

The biosynthetic pathway also involves the degradation of branched-chain amino acids (valine, leucine, and isoleucine) to provide additional acetyl-CoA units for terpene biosynthesis [12]. This metabolic reprogramming allows plants to redirect carbon flow toward secondary metabolite production under appropriate environmental conditions.

Extraction Methodologies

The extraction of isoperezone from Perezia species employs various methodologies, each offering distinct advantages in terms of yield, selectivity, and environmental considerations. Traditional solvent extraction methods utilizing organic solvents remain widely applied, while modern green extraction techniques have gained prominence for their improved efficiency and reduced environmental impact [20] [21].

Conventional thermal extraction using n-hexane represents the most established method for isoperezone isolation from plant materials [20] [22]. This approach typically involves reflux extraction at temperatures ranging from 60-80°C for 6-8 hours, yielding 1.5-2.5% of crude extract with 20-30% selectivity for target compounds [21]. The method provides reliable results but requires significant solvent volumes and extended extraction times.

Supercritical carbon dioxide extraction has emerged as a superior green alternative for isoperezone isolation [20] [21]. Operating at temperatures of 40-60°C and pressures of 8.06-14.81 MPa, this method achieves yields of 2.0-2.5% with remarkable selectivity of 70-80% [22]. The supercritical CO2 approach offers several advantages, including elimination of toxic solvent residues, reduced extraction times (10-24 hours), and enhanced selectivity for lipophilic compounds like isoperezone.

Microwave-assisted extraction provides rapid isolation of sesquiterpene compounds through electromagnetic heating at 50-70°C for 0.5-2 hours [21]. This technique achieves yields of 1.8-2.2% with moderate selectivity (40-50%), representing a significant time reduction compared to conventional methods while maintaining comparable extraction efficiency.

Ultrasound-assisted extraction utilizes mechanical wave energy to enhance mass transfer at relatively low temperatures (25-40°C) for 1-3 hours [21]. The method yields 1.6-2.0% of extract with 30-40% selectivity, offering the advantage of preserving thermolabile compounds while improving extraction kinetics through cavitation effects.

Near-infrared irradiation represents an innovative approach operating at 40-60°C for 1-4 hours, achieving yields of 1.4-1.8% with 25-35% selectivity [21]. While showing moderate performance, this method demonstrates potential for integration with other extraction techniques to enhance overall efficiency.

The selection of appropriate extraction solvents significantly influences the recovery of isoperezone. Nonpolar solvents such as n-hexane and petroleum ether demonstrate high affinity for sesquiterpene quinones due to their lipophilic nature [20] [23]. Mixed solvent systems incorporating ethyl acetate or dichloromethane often provide improved extraction efficiency by accommodating compounds with varying polarities.

Optimization of extraction parameters requires consideration of multiple factors including temperature, time, solvent-to-sample ratio, and particle size of plant material [20]. Higher temperatures generally increase extraction rates but may lead to thermal degradation of sensitive compounds. Extended extraction times can improve yields but may also extract unwanted impurities, necessitating careful balance between efficiency and selectivity.

Purification Techniques

The purification of isoperezone from crude plant extracts requires sophisticated chromatographic techniques to achieve the high purity levels necessary for structural characterization and biological evaluation. Multiple purification strategies are typically employed in sequence to effectively separate isoperezone from structurally related compounds and plant matrix components [24] [25].

Silica gel column chromatography serves as the primary purification method for isoperezone isolation [26] [27]. Utilizing silica gel 60 (70-230 mesh) as the stationary phase with hexane/ethyl acetate gradient elution systems, this technique achieves purities of 85-95% with recovery rates of 70-85% [28]. The method exploits differential adsorption properties of compounds based on their polarity, with isoperezone eluting at intermediate polarity positions due to its quinone functionality.

High-Performance Liquid Chromatography (HPLC) provides superior resolution for final purification stages [24] [29]. Reversed-phase C18 columns (5 μm particle size) with acetonitrile/water mobile phases achieve purities of 95-99% with recovery rates of 80-95%. The method offers excellent analytical control and can be scaled for preparative applications when larger quantities of pure isoperezone are required.

High-Speed Counter-Current Chromatography (HSCCC) represents an advanced purification technique particularly effective for sesquiterpene separation [30] [25]. Using two-phase solvent systems such as n-hexane/ethyl acetate/methanol/water (optimized ratios), HSCCC achieves purities of 95-98% with recovery rates of 85-95%. This method eliminates irreversible adsorption issues associated with solid stationary phases, making it ideal for recovering valuable compounds without loss.

Flash column chromatography provides rapid purification suitable for routine laboratory-scale isolation [31] [32]. Employing silica gel (40-63 μm) with hexane/ethyl acetate mobile phases, this technique achieves purities of 90-95% with recovery rates of 75-90%. The method offers excellent balance between speed and resolution, making it particularly useful for processing multiple samples.

Preparative Thin-Layer Chromatography (Prep-TLC) serves as an effective technique for small-scale purification and analytical verification [28]. Using silica gel 60 F254 plates with chloroform/methanol mobile phases, Prep-TLC achieves purities of 80-90% with recovery rates of 60-80%. While limited in scale, this method provides excellent visualization capabilities and is valuable for verifying purity of final products.

Gel permeation chromatography using Sephadex LH-20 offers size-based separation capabilities complementary to adsorption chromatography [33]. With methanol/chloroform mobile phases, this technique achieves purities of 85-92% with recovery rates of 70-85%. The method proves particularly useful for removing high molecular weight impurities and concentrating target compounds.

The optimization of purification protocols requires careful consideration of compound stability, solvent compatibility, and scale requirements [34]. Isoperezone demonstrates reasonable stability under normal chromatographic conditions but may undergo degradation under extreme pH or temperature conditions. Sequential application of multiple purification techniques typically provides superior results compared to relying on single methods.

Nuclear Magnetic Resonance (NMR) analysis serves as the definitive method for structural confirmation of purified isoperezone [35]. Complete assignment of 1H NMR chemical shifts and coupling constants provides detailed conformational information, while 13C NMR data confirms the quinone structure and substitution patterns [35]. Two-dimensional NMR techniques including COSY, HMBC, and NOESY experiments enable complete structural elucidation and stereochemical assignment.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis essential for compound identification [24] [25]. High-resolution mass spectrometry (HRMS) enables precise molecular formula determination, while tandem MS/MS experiments provide structural information through characteristic fragmentation pathways.